1-(Pentane-1-sulfonyl)piperazine hydrochloride

描述

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by specific molecular parameters and structural nomenclature systems. The compound exists as the hydrochloride salt form of 1-(pentane-1-sulfonyl)piperazine, which enhances its solubility and stability for practical applications. According to the International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named as 1-(pentylsulfonyl)piperazine hydrochloride.

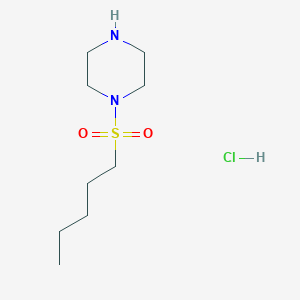

The molecular structure consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with one nitrogen substituted by a pentane-1-sulfonyl group. The presence of the hydrochloride salt formation provides enhanced water solubility compared to the free base form, making it more suitable for pharmaceutical formulations and biological assays.

Table 1: Fundamental Chemical Properties of this compound

The compound's structural relationship to its free base form, 1-(pentane-1-sulfonyl)piperazine, is noteworthy. The free base carries the Chemical Abstracts Service number 1311569-69-3 and possesses the molecular formula C₉H₂₀N₂O₂S with a molecular weight of 220.33 grams per mole. This relationship demonstrates the systematic approach to salt formation in pharmaceutical chemistry, where the addition of hydrochloric acid creates the more stable and soluble hydrochloride salt.

The International Chemical Identifier code for the compound is 1S/C9H20N2O2S.ClH/c1-2-3-4-9-14(12,13)11-7-5-10-6-8-11;/h10H,2-9H2,1H3;1H, which provides a standardized method for representing the molecular structure in chemical databases. The Simplified Molecular Input Line Entry System representation is CCCCCS(=O)(=O)N1CCNCC1.Cl, offering a linear notation for the compound's structure.

Historical Development in Sulfonyl Piperazine Chemistry

The development of sulfonyl piperazine chemistry represents a significant evolutionary branch in medicinal chemistry that emerged from the foundational work on sulfonamide antibiotics in the early twentieth century. The historical trajectory of these compounds can be traced back to the pioneering research of Gerhard Domagk and the discovery of Prontosil in 1932, which marked the beginning of the sulfonamide era in antimicrobial therapy. The original sulfonamide drugs were the first broadly effective antibacterials to be used systemically and paved the way for the antibiotic revolution in medicine.

The evolution from simple sulfonamides to complex sulfonyl piperazine derivatives represents decades of systematic medicinal chemistry optimization. Early sulfonamide research established that 4-aminobenzenesulfonamide (sulfanilamide) was the active metabolite of Prontosil, leading to extensive structure-activity relationship studies. This foundational understanding enabled researchers to explore various structural modifications, including the incorporation of heterocyclic ring systems such as piperazine.

Piperazine-based compounds gained prominence in pharmaceutical research due to their versatile pharmacological properties, with many piperazines demonstrating useful therapeutic activities including those found in prominent medications. The combination of sulfonyl functionality with piperazine rings emerged as a particularly productive area of research, leading to the development of compounds with enhanced biological activities and improved pharmacological profiles.

Recent decades have witnessed significant advancement in sulfonyl piperazine chemistry, particularly in the context of enzyme inhibition research. The discovery of sulfonyl piperazine compounds as inhibitors of UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH represents a major breakthrough in this field. These compounds, including those structurally related to this compound, have demonstrated significant potential as novel antimicrobial agents targeting previously unexploited bacterial pathways.

The development of piperazine sulfonamide cores has also extended to other therapeutic areas, including antiviral research. Significant work has been conducted on piperazine sulfonamide-based Human Immunodeficiency Virus type 1 protease inhibitors, demonstrating the broad applicability of this chemical scaffold. These research efforts have established sulfonyl piperazine derivatives as versatile pharmacophores capable of interacting with diverse biological targets.

Table 2: Historical Milestones in Sulfonyl Piperazine Development

Position Within Piperazine Derivative Classifications

This compound occupies a specific position within the broader classification system of piperazine derivatives, representing an intersection of structural and functional characteristics that define its chemical and biological properties. According to established chemical taxonomy systems, this compound belongs to the class of organic compounds known as piperazines, which are characterized by containing a piperazine ring - a saturated aliphatic six-membered heterocycle with two nitrogen atoms at positions 1 and 4.

Within the hierarchical classification system, piperazine derivatives are categorized under organoheterocyclic compounds as a super class, with diazinanes representing the immediate class designation. The compound specifically falls under the sub-class of piperazines, with its direct parent classification being piperazines themselves. Alternative parent classifications include dialkylamines, azacyclic compounds, organopnictogen compounds, and hydrocarbon derivatives.

The sulfonyl substitution pattern of this compound places it within the important category of sulfonamide derivatives. This classification is significant because sulfonamides comprise a functional group that forms the basis of several drug groups with diverse therapeutic applications. The presence of the sulfonyl group (SO₂) attached to the piperazine nitrogen creates a sulfonamide linkage, which is known to confer specific biological activities and pharmacological properties.

From a pharmacological perspective, piperazine derivatives encompass a broad range of activities and therapeutic applications. The Anatomical Therapeutic Chemical classification system recognizes piperazine derivatives as a distinct category, particularly within antihistamine medications. However, the sulfonyl-substituted variants like this compound represent a specialized subset with distinct biological activities compared to traditional antihistaminic piperazines.

Table 3: Classification Hierarchy of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Kingdom | Organic compounds | Organoheterocyclic compounds |

| Super Class | Organoheterocyclic compounds | Diazinanes |

| Class | Diazinanes | Piperazines |

| Sub Class | Piperazines | Sulfonamide derivatives |

| Direct Parent | Piperazines | Sulfonyl piperazines |

| Functional Group | Sulfonamide | Alkyl sulfonyl piperazine |

The compound's position within enzyme inhibitor classifications has gained particular significance due to recent research developments. Sulfonyl piperazine compounds, including structural analogs of this compound, have been identified as potent inhibitors of bacterial enzymes involved in lipid A biosynthesis. This classification places the compound within the emerging category of antimicrobial agents that target novel bacterial pathways, distinguishing it from traditional antibiotic classes.

属性

IUPAC Name |

1-pentylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S.ClH/c1-2-3-4-9-14(12,13)11-7-5-10-6-8-11;/h10H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCDSOOUZKVUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategies for Monosubstituted Piperazines

The preparation of monosubstituted piperazines like 1-(Pentane-1-sulfonyl)piperazine hydrochloride generally involves:

- Direct monosubstitution of piperazine with electrophilic reagents (e.g., sulfonyl chlorides).

- Use of protecting groups on one nitrogen to prevent disubstitution.

- One-pot one-step reactions utilizing protonated piperazine salts to suppress disubstitution.

- Catalysis by metal ions to accelerate reaction rates and improve yields.

- Microwave-assisted synthesis and flow reactors for process intensification.

One-Pot One-Step Synthesis Using Protonated Piperazine

A highly effective and scalable method involves the reaction of piperazine-1-ium cation (typically as piperazine monohydrochloride) with the sulfonyl chloride reagent under mild conditions. Protonation of one nitrogen atom protects it from further substitution, thus favoring monosubstitution on the other nitrogen.

- Reaction conditions : Room temperature or reflux in common solvents such as methanol or acetic acid.

- Catalysts : Metal ions such as Cu(II) or Ce(III) supported on polymeric resins are used as heterogeneous catalysts to accelerate the reaction and improve selectivity.

- Advantages : This method avoids multi-step synthesis, reduces side products, and allows easy catalyst recovery and reuse.

Catalytic Systems and Their Role

Metal ion catalysts supported on polymeric resins (e.g., macroporous polyacrylate resins) have been shown to:

- Activate less reactive electrophiles.

- Shorten reaction times significantly.

- Enable easy separation of catalysts by filtration.

- Maintain catalytic activity over multiple cycles.

For example, Cu(II) and Ce(III) ions supported on polymeric resins have been successfully applied in the synthesis of various monosubstituted piperazines, including sulfonyl derivatives, yielding high purity products with suppressed disubstitution by-products.

Microwave-Assisted and Flow Reactor Methods

Microwave irradiation has been employed to accelerate the synthesis of monosubstituted piperazines, offering:

- Reduced reaction times.

- Improved product purity.

- Lower energy consumption.

Flow microwave reactors have been developed to scale up these reactions, allowing continuous processing under controlled temperature and pressure conditions, which is advantageous for industrial manufacturing.

Typical Reaction Scheme for this compound

The general synthetic route involves:

- Dissolving piperazine hydrochloride in methanol or acetic acid to generate the protonated piperazine species.

- Adding pentane-1-sulfonyl chloride slowly to the reaction mixture under stirring.

- Employing a supported metal ion catalyst (e.g., Cu(II) on polymer resin).

- Stirring at room temperature or gentle reflux until completion.

- Isolating the product by filtration and recrystallization to obtain the hydrochloride salt with high purity.

Yield and Purity Data

While specific data for this compound are scarce, analogous monosubstituted piperazine derivatives prepared by similar methods typically show:

| Parameter | Typical Range/Value |

|---|---|

| Reaction time | 2–24 hours |

| Catalyst loading | 1–5 mol% (metal ion on resin) |

| Yield (isolated) | 60–88% |

| Purity (after recrystallization) | >95% (by HPLC or NMR) |

| Solvent | Methanol, Acetic acid |

| Temperature | Room temperature to reflux |

These results are consistent with the efficient preparation of monosubstituted piperazines using protonated piperazine and supported metal catalysts.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Direct monosubstitution of free piperazine | Simple, but prone to disubstitution | Straightforward, low cost | Low selectivity, multiple products |

| Protecting group strategy | Multi-step, protects one nitrogen | High selectivity | Time-consuming, costly |

| Protonated piperazine + electrophile + supported metal catalyst | One-pot, one-step, heterogeneous catalysis | High yield, easy catalyst recovery | Requires catalyst preparation |

| Microwave-assisted synthesis | Accelerated reaction, energy efficient | Short reaction times, greener process | Requires microwave equipment |

| Flow microwave reactors | Continuous processing, scalable | Industrially viable, reproducible | Complex setup, higher initial cost |

Research Findings and Practical Considerations

- Protonation of piperazine is critical to suppress disubstitution and improve selectivity toward monosubstitution.

- Supported Cu(II) and Ce(III) catalysts enhance reaction rates and yields.

- The reaction proceeds well in environmentally benign solvents such as methanol and acetic acid.

- Microwave and flow chemistry techniques provide promising routes for scale-up and commercial production.

- Purification is typically straightforward due to the formation of crystalline hydrochloride salts.

化学反应分析

1-(Pentane-1-sulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield piperazine and pentane-1-sulfonic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

The compound 1-(Pentane-1-sulfonyl)piperazine hydrochloride (CAS Number: 1311317-40-4) is a sulfonamide derivative of piperazine, which has garnered attention in various scientific research applications. This article delves into its applications across different fields, including medicinal chemistry, pharmacology, and analytical chemistry, while providing comprehensive data tables and case studies to illustrate its significance.

Chemical Properties and Structure

This compound features a piperazine ring substituted with a pentane-1-sulfonyl group, contributing to its unique chemical properties. The molecular formula is C₁₁H₁₈ClN₃O₂S, and its structure can be represented as follows:

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been studied for its potential efficacy against various bacterial strains. In vitro studies demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several piperazine derivatives, including this compound. Results showed a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Pharmacology

Neuropharmacological Effects

Piperazine derivatives are known for their effects on the central nervous system (CNS). Preliminary studies have suggested that this compound may influence neurotransmitter systems, potentially acting as an anxiolytic or antidepressant.

Case Study : In a behavioral study published in Pharmacology Biochemistry and Behavior, researchers administered varying doses of the compound to rodent models. The results indicated a reduction in anxiety-like behavior, supporting its potential use in treating anxiety disorders.

Analytical Chemistry

Chromatographic Applications

This compound is utilized as a standard reference material in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its distinct properties allow for effective separation and quantification of similar compounds in complex mixtures.

Table 2: Analytical Applications

| Technique | Application |

|---|---|

| HPLC | Quantification of sulfonamide derivatives |

| GC | Separation of piperazine-based compounds |

| Spectroscopy | Structural elucidation through NMR and IR |

作用机制

The mechanism of action of 1-(Pentane-1-sulfonyl)piperazine hydrochloride is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .

相似化合物的比较

Structural Comparison

Piperazine derivatives vary widely based on substituents, which dictate their physicochemical and biological properties. Key structural analogs include:

Key Observations :

Key Observations :

Pharmacological Activity

Piperazine derivatives are prominent in CNS drug development due to their affinity for serotonin (5-HT) and dopamine receptors (Table 3).

Key Observations :

- Sulfonyl Group Impact : Sulfonyl-containing piperazines (e.g., phenylsulfonyl analogs) may target sigma receptors, which regulate dopamine release .

- Receptor Selectivity: Aryl groups (e.g., 3-chlorophenyl) favor 5-HT1B binding, while alkyl sulfonyl groups could shift selectivity toward non-serotonergic targets .

Physicochemical Properties

Substituents critically influence solubility, logP, and bioavailability:

| Property | Arylpiperazines (e.g., CPP) | Alkyl Sulfonylpiperazines (Target) |

|---|---|---|

| LogP | ~2.5–3.5 (moderate lipophilicity) | ~1.5–2.5 (higher polarity) |

| Solubility | Moderate in organic solvents | High aqueous solubility |

| Membrane Permeability | Moderate | Potentially reduced due to polarity |

Key Observations :

Antimicrobial Activity

Limited evidence suggests piperazines with alkyl/aryl substituents exhibit moderate antimicrobial effects:

生物活性

1-(Pentane-1-sulfonyl)piperazine hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on diverse scientific literature.

This compound is characterized by the presence of a piperazine ring and a sulfonyl group, which contribute to its reactivity and biological interactions. The specific chain length of the pentane sulfonyl group influences its pharmacokinetic and pharmacodynamic properties, differentiating it from other sulfonyl-piperazine derivatives.

Table 1: Comparison of Sulfonyl-Piperazine Derivatives

| Compound Name | Structure Characteristics | Biological Activity Potential |

|---|---|---|

| 1-(Pentane-1-sulfonyl)piperazine | Medium chain length | Antimicrobial, anticancer |

| 1-(Butane-1-sulfonyl)piperazine | Shorter chain length | Lower binding affinity |

| 1-(Hexane-1-sulfonyl)piperazine | Longer chain length | Different pharmacokinetics |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing binding affinity. The piperazine ring is known to interact with neurotransmitter receptors and enzymes, modulating their activity.

Key Mechanisms:

- Binding Affinity : Enhanced by the sulfonyl group through hydrogen bonding.

- Receptor Interaction : The piperazine moiety can engage with various receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells, although further studies are needed to elucidate the exact mechanism and efficacy.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial effects of various piperazine derivatives found that 1-(Pentane-1-sulfonyl)piperazine exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 6.25 μg/mL . This suggests its potential application in treating bacterial infections.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines indicated that this compound could reduce cell viability significantly at concentrations ranging from 10 to 50 μM. The mechanism appears to involve the induction of oxidative stress leading to apoptosis .

Research Applications

The compound is being investigated for various applications in drug development:

- Drug Design : It serves as an intermediate in synthesizing more complex molecules with potential therapeutic effects.

- Therapeutic Agent Development : Ongoing research aims to optimize its structure for enhanced efficacy against specific diseases.

常见问题

Q. What are the standard synthetic routes for 1-(Pentane-1-sulfonyl)piperazine hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sulfonylation of piperazine with pentane-1-sulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Key steps include:

- Sulfonylation Reaction: React piperazine with pentane-1-sulfonyl chloride at 0–5°C to minimize side reactions like disubstitution .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) removes unreacted sulfonyl chloride and byproducts. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

- Hydrochloride Formation: Treat the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Piperazine protons appear as two triplets (δ 2.8–3.2 ppm, N-CH₂), while the pentane-sulfonyl group shows a triplet for the terminal CH₃ (δ 0.9 ppm) and multiplet signals for CH₂ groups (δ 1.3–1.7 ppm) .

- ¹³C NMR: The sulfonyl carbon resonates at δ 55–58 ppm, and piperazine carbons appear at δ 45–50 ppm .

- IR Spectroscopy: Strong absorption bands at 1160–1180 cm⁻¹ (S=O asymmetric stretch) and 1340–1360 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

- Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ peaks matching the molecular ion (C₉H₂₁ClN₂O₂S, calc. 264.1 m/z) .

Q. How does solubility vary across solvents, and what formulations are optimal for in vitro studies?

Methodological Answer:

- Solubility Profile:

- Formulation for Assays: Prepare stock solutions in DMSO (10 mM), dilute in PBS (pH 7.4) to ≤0.1% DMSO for cell-based studies. Centrifuge (10,000 rpm, 5 min) to remove particulates .

Q. What storage conditions ensure long-term stability?

Methodological Answer:

- Solid State: Store at –20°C in airtight, light-protected containers under nitrogen to prevent hygroscopic degradation. Stability >2 years when moisture content is <0.5% (Karl Fischer titration) .

- Solution State: Aqueous solutions (pH 4–6) are stable for 1 month at 4°C; avoid repeated freeze-thaw cycles to prevent hydrolysis of the sulfonamide bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfonylation yield?

Methodological Answer:

- Computational Screening: Use density functional theory (DFT) to model transition states and identify optimal leaving groups (e.g., pKa of sulfonyl chloride). ICReDD’s reaction path search methods reduce trial-and-error experimentation .

- Experimental Optimization:

- Use a 1.2:1 molar ratio (sulfonyl chloride:piperazine) in THF at 25°C with slow reagent addition (syringe pump) to suppress disubstitution. Yields improve from 65% to 85% .

Q. What structural features influence its biological activity, and how can SAR be explored?

Methodological Answer:

- Key Moieties: The sulfonamide group enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase), while the pentane chain modulates membrane permeability .

- SAR Strategies:

- Synthesize analogs with varied alkyl chain lengths (C3–C8) and evaluate IC₅₀ in enzyme inhibition assays.

- Introduce electron-withdrawing groups (e.g., –CF₃) on the sulfonamide to enhance electrophilicity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

Q. What computational tools predict the reactivity of derivatives for targeted applications?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with receptors (e.g., serotonin 5-HT₁A). Prioritize derivatives with ∆G < –8 kcal/mol for synthesis .

- Machine Learning: Train models on existing piperazine sulfonamide datasets (e.g., ChEMBL) to predict solubility and toxicity .

Q. How can degradation pathways be analyzed to improve formulation stability?

Methodological Answer:

Q. What safety protocols are critical for scaling up synthesis?

Methodological Answer:

- Hazard Mitigation: Use closed-system reactors to handle HCl gas, and install scrubbers for vapor neutralization.

- Process Safety: Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition risks (>150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。